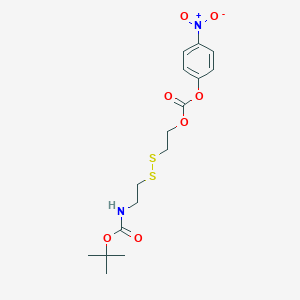

1-(3-Trifluoromethyl-phenyl)-1H-pyrazole-4-carboxylic acid, 95%

概要

説明

Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The biological activities of trifluoromethyl derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of trifluoromethylated compounds is an actively pursued topic in academic research . For example, the first synthesis of tipranavir using a chiral auxiliary was reported, but later, a practical asymmetric synthesis was also reported .Molecular Structure Analysis

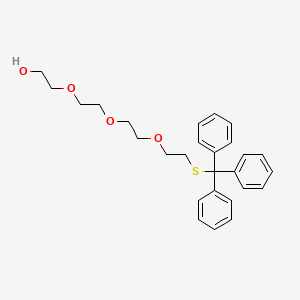

The molecular structure of trifluoromethylated compounds is characterized by the presence of a trifluoromethyl group (CF3), which contributes to their unique physicochemical properties .Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Several methods have been developed for adding trifluoromethyl groups to chemical compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are influenced by the presence of the trifluoromethyl group . This group contributes to the unique physicochemical properties of these compounds .科学的研究の応用

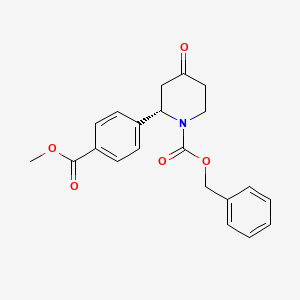

1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid: , also known as 1-(3-Trifluoromethyl-phenyl)-1H-pyrazole-4-carboxylic acid, 95%, is a compound that contains a trifluoromethyl group. This functional group is known for its ability to improve the properties of various chemical compounds, including pharmaceuticals and agrochemicals. Below are potential scientific research applications for this compound, structured into separate sections for clarity:

Pharmaceutical Research

Compounds with a trifluoromethyl group have been shown to improve drug potency by enhancing interactions with target proteins. For example, they can lower the pK_a of cyclic carbamates, which can lead to better inhibition of enzymes like reverse transcriptase .

Herbicide Development

Similar trifluoromethyl phenyl compounds have been developed as effective herbicides for controlling weeds in cereal crops . Research into this compound could lead to new herbicidal formulations.

Serotonin Receptor Research

Compounds with structural similarities have been used as serotonin agonists, which are important in the treatment of depression, anxiety, and migraine disorders .

Analytical Reference Standards

The compound may be used as an analytical reference standard in laboratory settings to ensure the accuracy and consistency of analytical methods .

作用機序

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been found to inhibit the activity of certain enzymes, leading to their therapeutic effects .

Biochemical Pathways

For example, some indole derivatives have been reported to inhibit the activity of certain enzymes, disrupting the biochemical pathways in which these enzymes are involved .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Similar compounds have been found to exert various effects at the molecular and cellular levels, such as inhibiting the activity of certain enzymes and disrupting the function of various proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

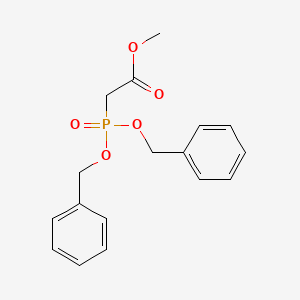

1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2/c12-11(13,14)8-2-1-3-9(4-8)16-6-7(5-15-16)10(17)18/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORQKCIUEFXFHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=C(C=N2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501189537 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501189537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |

CAS RN |

75815-75-7 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75815-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501189537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Trifluoromethyl)amino]-benzoyl fluoride, 98%](/img/structure/B6292090.png)

![[2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B6292097.png)